molecular formula C10H10N2S2 B13322552 N-(Thietan-3-yl)benzo[d]thiazol-6-amine

N-(Thietan-3-yl)benzo[d]thiazol-6-amine

Cat. No.: B13322552
M. Wt: 222.3 g/mol
InChI Key: JQYIQEJUWJTGOX-UHFFFAOYSA-N
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Description

N-(Thietan-3-yl)benzo[d]thiazol-6-amine: is a heterocyclic compound that features a thietane ring fused to a benzothiazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(Thietan-3-yl)benzo[d]thiazol-6-amine typically begins with commercially available starting materials such as 2-aminobenzothiazole and thietane-3-carboxylic acid.

    Reaction Steps:

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Thietan-3-yl)benzo[d]thiazol-6-amine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thioethers using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thietane ring or the benzothiazole moiety is substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: N-(Thietan-3-yl)benzo[d]thiazol-6-amine is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: The compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: this compound derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. Research is ongoing to explore their therapeutic potential.

Industry: In the material science industry, this compound is used in the development of new polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Thietan-3-yl)benzo[d]thiazol-6-amine involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes and receptors, modulating their activity. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

  • N-(Thietan-3-yl)benzo[d]thiazol-2-amine
  • N-(Thietan-3-yl)benzo[d]thiazol-4-amine
  • N-(Thietan-3-yl)benzo[d]thiazol-5-amine

Comparison:

  • Structural Differences: The position of the thietane ring attachment on the benzothiazole moiety varies among these compounds, leading to differences in their chemical and biological properties.
  • Reactivity: N-(Thietan-3-yl)benzo[d]thiazol-6-amine may exhibit different reactivity compared to its analogs due to the electronic and steric effects of the substituents.
  • Biological Activity: The biological activity of these compounds can vary based on their ability to interact with specific molecular targets. This compound may have unique therapeutic potential compared to its analogs.

Properties

Molecular Formula

C10H10N2S2

Molecular Weight

222.3 g/mol

IUPAC Name

N-(thietan-3-yl)-1,3-benzothiazol-6-amine

InChI

InChI=1S/C10H10N2S2/c1-2-9-10(14-6-11-9)3-7(1)12-8-4-13-5-8/h1-3,6,8,12H,4-5H2

InChI Key

JQYIQEJUWJTGOX-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NC2=CC3=C(C=C2)N=CS3

Origin of Product

United States

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